4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine
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Overview
Description
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is a heterocyclic compound that features a bromothiophene moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated to yield 4-bromothiophene.
Formation of Pyrimidine Ring: The bromothiophene is then reacted with appropriate reagents to form the pyrimidine ring.
N-Methylation: The final step involves the methylation of the nitrogen atom on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiophene and pyrimidine rings.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with potential biological activities.
Scientific Research Applications
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for synthesizing kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of conjugated polymers for electronic devices such as organic solar cells and LEDs.
Organic Synthesis: It is a valuable precursor for synthesizing complex organic molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act as a kinase inhibitor by binding to the active site of the enzyme, thereby blocking its activity and disrupting cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
4-Bromothiophen-3-ylboronic acid: Used in similar applications such as Suzuki-Miyaura cross-coupling reactions.
4-Bromothiophen-3-ylmethanol: Another derivative of bromothiophene with applications in organic synthesis.
Uniqueness
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine is unique due to its specific combination of a bromothiophene moiety and a pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of bioactive compounds and advanced materials.
Properties
Molecular Formula |
C9H8BrN3S |
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Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-(4-bromothiophen-3-yl)-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C9H8BrN3S/c1-11-9-12-3-2-8(13-9)6-4-14-5-7(6)10/h2-5H,1H3,(H,11,12,13) |
InChI Key |
STVCNLBMNRJAPY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)C2=CSC=C2Br |
Origin of Product |
United States |
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